

CPMAS CryoProbe applications for 17O NMR

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Compound Focus: Ethanol-17O

CAS No.: 255043-66-4

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CPMAS CryoProbe Technology Overview

The CPMAS (Cross-Polarization Magic Angle Spinning) CryoProbe is a solid-state NMR probe where the radio-frequency (RF) coil and electronics are cryogenically cooled, while the sample remains at ambient or a controlled temperature [1] [2] [3]. This design reduces thermal noise, leading to a significant boost in signal-to-noise ratio (SNR). The key advantage is that this sensitivity enhancement is achieved without any sample modification, allowing the study of materials in their native state [2].

For 17O NMR, this technology is particularly transformative. The 17O nucleus has a low natural abundance (0.037%) and is quadrupolar ($I=5/2$), which traditionally results in poor sensitivity and broad spectral lines [4] [5]. The CPMAS CryoProbe directly addresses these challenges by providing the sensitivity needed to acquire high-quality data on these notoriously difficult nuclei in a feasible timeframe [2].

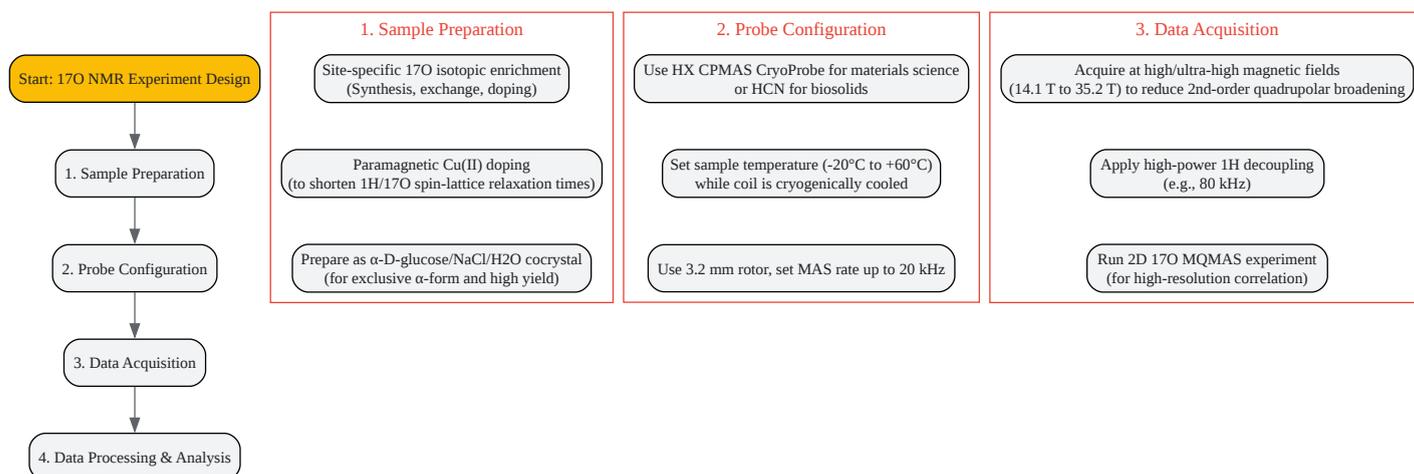
Performance and Sensitivity Enhancement

The table below summarizes the quantitative sensitivity gains reported in the literature for various applications using the CPMAS CryoProbe.

Application / Sample Type	Reported Sensitivity Enhancement	Key Experimental Outcome
Biological Assemblies (Kinesin/Microtubules, HIV-1 Capsid) [1]	3 to 4-fold higher sensitivity in heteronuclear-detected experiments	Enabled recording of 2D/3D experiments on large, dilute assemblies that were previously time-prohibitive.
Bacterial Cell Walls [6]	~8-fold improved signal-to-noise (or 3-4 fold larger per-mass sensitivity)	Allowed high-resolution spectra on intact bacteria; improved productivity.
Solid-state 17O NMR (α -D-glucose) [4]	6-8 fold sensitivity boost	Permitted acquisition of high-quality 2D 17O MQMAS spectra for carbohydrate compounds.
Solid-state 17O NMR (general applications) [2]	Signal-to-noise ratio up to 10 times higher than conventional room-temperature MAS probes.	Makes 2D MQMAS correlation experiments on low-gamma nuclei like 17O feasible.

Experimental Protocol for 17O NMR

The following workflow outlines a general methodology for conducting a 17O NMR study on a solid sample, incorporating strategies that leverage the CPMAS CryoProbe's sensitivity.



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Step 1: Sample Preparation

- **^{17}O Isotopic Enrichment:** This is a prerequisite. Methods include [4] [7]:
 - **Simple Exchange:** For anomeric oxygen atoms in carbohydrates, exchange with ^{17}O -water via hydration/dehydration.
 - **Nucleophilic Substitution:** For hydroxyl groups, use sodium [1,2- $^{17}\text{O}_2$]benzoate in triflate displacement or Mitsunobu reactions.
 - **Oxidation/Exchange/Reduction:** For specific positions like the O5 atom in glucose.
- **Paramagnetic Doping:** Doping the sample with paramagnetic Cu(II) ions is highly effective. It significantly shortens the spin-lattice relaxation times (T_1) for both ^1H and ^{17}O nuclei, allowing for faster pulse repetition and quicker signal averaging [4].
- **Cocrystal Formation:** For challenging compounds like glucose, forming a cocrystal with NaCl and H_2O can ensure a pure, crystalline form (e.g., exclusively α -D-glucose) with high yield, which is beneficial for NMR [4].

Step 2: Probe & Hardware Configuration

- Use an HX-configuration CPMAS CryoProbe, which is optimized for a wide frequency range of nuclei relevant to material science [2].
- The sample is packed in a special 3.2 mm outer diameter rotor and can be spun at MAS rates up to 20 kHz [2] [3].
- The probe independently controls the sample temperature (typically from -20°C to +60°C) while the RF components are cryogenically cooled [2].

Step 3: Data Acquisition

- Conduct experiments at the highest available magnetic fields (e.g., 18.8 T, 21.1 T, or even 35.2 T) to reduce second-order quadrupolar broadening, which is a major source of line-width for 17O spectra [4] [5].
- Apply strong 1H decoupling (e.g., 80 kHz) during acquisition to improve resolution [4] [3].
- For the highest spectral resolution, acquire a 2D 17O Multiple-Quantum Magic-Angle Spinning (MQMAS) experiment. This correlation experiment separates the quadrupolar and chemical shift interactions, yielding high-resolution spectra [4] [2].

Troubleshooting and FAQs

Based on the reviewed literature, here are answers to common technical questions.

What are the typical sensitivity gains for 17O NMR with a CPMAS CryoProbe? As shown in the table above, researchers have reported sensitivity boosts of **6 to 8 times** for 17O in carbohydrates, reducing experiment times from an estimated 11 days to just 2.2 days for a 2D MQMAS spectrum [4] [3]. Bruker advertises SNR improvements of up to **10 times** compared to conventional room-temperature MAS probes [2].

My 17O signal is still too weak. What can I optimize?

- **Confirm Enrichment Level:** Ensure your 17O isotopic enrichment procedure is efficient and specific to the oxygen sites of interest [4] [7].
- **Utilize Paramagnetic Doping:** This is a critical step. Incorporating Cu(II) into your sample can dramatically shorten recycling delays, providing an effective sensitivity boost per unit time [4].
- **Leverage High Magnetic Fields:** If access is available, perform experiments at ultra-high fields (≥ 21.1 T) to narrow lines and improve both sensitivity and resolution [4] [5].

What are the primary applications of the CPMAS CryoProbe in 17O NMR? This technology is pivotal for studying oxygen structure and chemistry in:

- **Carbohydrates and Natural Products:** Mapping oxygen environments in molecules like glucose [4] [2].
- **Metal-Organic Frameworks (MOFs):** Probing host-guest interactions and local structure within the pores [2] [7].
- **Pharmaceuticals:** Characterizing drug molecules and their formulations, even at natural abundance ¹³C or ¹⁵N in some cases [2] [3].
- **Biopolymers and Large Assemblies:** Studying proteins, prion fibrils, and other complex systems where oxygen can be a key probe [1] [2].

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To cite this document: Smolecule. [CPMAS CryoProbe applications for 17O NMR]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b968220#cpmas-cryo-probe-applications-for-17o-nmr>]

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